N-[4-(Difluoromethyl)phenyl]acetamide
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Overview
Description
N-[4-(Difluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H9F2NO It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Difluoromethyl)aniline with acetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of N-[4-(Difluoromethyl)phenyl]acetamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Difluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Difluoromethyl ketones.
Reduction: Amines.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-[4-(Difluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(Difluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-(Difluoromethyl)thio)phenylacetamide
- N-(2-Chloro-5-(Trifluoromethyl)phenyl)acetamide
- 2-Chloro-N-(4-Chloro-3-(Trifluoromethyl)phenyl)acetamide
Uniqueness
N-[4-(Difluoromethyl)phenyl]acetamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
N-[4-(difluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H9F2NO/c1-6(13)12-8-4-2-7(3-5-8)9(10)11/h2-5,9H,1H3,(H,12,13) |
InChI Key |
GRZDJXBNQXQHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
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